4,4,4-trifluorobut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4,4,4-trifluorobut-2-enenitrile” is a chemical substance listed in the PubChem database
Preparation Methods
The preparation of 4,4,4-trifluorobut-2-enenitrile involves specific synthetic routes and reaction conditions. One method involves the synthesis from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner . Industrial production methods may vary, but typically involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4,4,4-trifluorobut-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,4-trifluorobut-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological assays and experiments to study its effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 4,4,4-trifluorobut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,4,4-trifluorobut-2-enenitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity and applications. this compound may have unique properties or effects that distinguish it from these similar compounds.
Properties
Molecular Formula |
C4H2F3N |
---|---|
Molecular Weight |
121.06 g/mol |
IUPAC Name |
4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H |
InChI Key |
LHWSEFCIRYVTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.